(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-ethyl-2-ethylimino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-16-15-17(5-2)14(19)13(21-15)9-10-6-7-11(18)12(8-10)20-3/h6-9,18H,4-5H2,1-3H3/b13-9-,16-15? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZBTKMGTPBZBQ-MXEOFEFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)O)OC)S1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/S1)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes existing literature to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure can influence its biological activity significantly through various substituents:
- Ethyl group at position 3 enhances lipophilicity.
- Hydroxy and methoxy groups on the benzylidene moiety can affect binding affinity and reactivity.
Antimicrobial Activity
Thiazolidinone derivatives are known for their antimicrobial properties. The compound has been tested against several pathogenic bacteria, including both Gram-positive and Gram-negative strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Studies have shown that the presence of electron-donating groups on the aromatic ring can enhance antibacterial activity. For instance, compounds with methoxy substitutions exhibited improved efficacy against E. coli due to increased interaction with bacterial cell membranes .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives is significant. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
In vitro studies demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer), with IC50 values ranging from 10 to 25 µM .
Anti-inflammatory Activity
Thiazolidinone derivatives have also shown promise in reducing inflammation. The compound's anti-inflammatory effects may be attributed to its ability to inhibit cyclooxygenase enzymes (COX), which play a key role in the inflammatory process.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones can be significantly influenced by their structural features:
- Substituents on the Aromatic Ring : Electron-donating groups generally enhance activity.
- Position of Functional Groups : The location of hydroxy or methoxy groups can determine the compound's interaction with biological targets.
- Ring Modifications : Alterations in the thiazolidinone ring structure can lead to variations in potency.
Research indicates that compounds with specific substitutions at the C2 position exhibit enhanced bioactivity due to improved molecular interactions .
Case Studies
Several studies have highlighted the efficacy of thiazolidinone derivatives:
- Antibacterial Study : A study conducted by El-Rayyes et al. demonstrated that modified thiazolidinones displayed potent antibacterial activity against E. coli and S. aureus, with inhibition percentages exceeding 90% at optimal concentrations .
- Anticancer Research : A recent review discussed multiple thiazolidinone derivatives showcasing significant anticancer properties through various mechanisms including enzyme inhibition and apoptosis induction .
- Anti-inflammatory Evaluation : Research indicated that certain thiazolidinones effectively inhibited COX enzymes, leading to reduced inflammatory responses in animal models .
Scientific Research Applications
Antibacterial and Antifungal Activities
Research indicates that thiazolidine derivatives, including (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one, exhibit significant antibacterial and antifungal properties. A study conducted by researchers at the University of Baghdad synthesized various thiazolidine derivatives and assessed their biological activities. The results demonstrated that these compounds could effectively inhibit the growth of several bacterial and fungal strains, showcasing their potential as therapeutic agents against infections .
Anticancer Properties
Recent investigations into the anticancer potential of thiazolidine derivatives have yielded promising results. A study published in the Journal of Research in Pharmacy highlighted the synthesis of new 2-aryl-1,3-thiazolidin-4-one derivatives and their evaluation against various cancer cell lines. Notably, compounds with specific substitutions showed significant cytotoxicity against leukemia and central nervous system cancers, indicating that this compound could be a candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidine derivatives. Key factors influencing activity include:
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxy and Methoxy Groups | Enhance solubility and bioavailability |
| Ethyl Substituents | Influence lipophilicity and cellular uptake |
| Benzylidene Moiety | Critical for binding to biological targets |
Case Study 1: Antibacterial Activity
In a study assessing the antibacterial properties of thiazolidine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative therapeutic agent .
Case Study 2: Anticancer Efficacy
A comprehensive evaluation of various thiazolidine derivatives was conducted using human cancer cell lines. The compound was found to inhibit cell proliferation effectively in multiple types of cancer cells, with a notable impact on leukemia cells where it achieved over 80% inhibition at certain concentrations . This suggests that modifications to the thiazolidine structure can lead to enhanced anticancer activity.
Comparison with Similar Compounds
Key Substituent Variations:
Key Observations :
Reaction Yields and Conditions:
Key Observations :
- Lower yields (e.g., 24% in ) may arise from steric hindrance of 3-isopropyl or o-tolyl groups, compared to simpler substituents like 4-ethoxy (80% yield in ).
- Methoxy and hydroxy groups in the target compound’s benzylidene moiety may necessitate milder conditions to prevent demethylation or oxidation .
Reported Bioactivities of Analogues:
Key Observations :
- The 4-hydroxy-3-methoxybenzylidene group in the target compound is structurally similar to derivatives with antioxidant and tyrosinase-inhibitory activities .
- Nitro or chloro substituents () enhance antibacterial activity but may reduce solubility compared to polar hydroxy/methoxy groups.
Physical and Spectroscopic Properties
Thermal Stability and Spectral Data:
Key Observations :
- Thiazolidinones with electron-withdrawing groups (e.g., nitro, acetyl) exhibit higher melting points (>300°C) due to enhanced crystallinity .
- Hydroxy and methoxy groups in the target compound may lead to broad O-H stretches in IR (3300 cm⁻¹) and distinct aromatic proton shifts in NMR .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one?
- Methodological Answer : The compound is typically synthesized via a condensation reaction between a substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) and a thiosemicarbazide derivative. Key steps include:
- Schiff base formation : Reacting the aldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a thiosemicarbazone intermediate .
- Cyclization : Heating the intermediate with chloroacetic acid or α-haloesters in the presence of sodium acetate to form the thiazolidinone ring .
- Reaction Optimization : Solvent choice (ethanol, DMF-acetic acid mixtures) and temperature (reflux for 2–24 hours) significantly impact yields .
- Data Table :
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer :
- FT-IR : Peaks at 1680–1720 cm⁻¹ (C=O stretch), 1590–1620 cm⁻¹ (C=N imine), and 3200–3500 cm⁻¹ (O-H phenolic) confirm functional groups .
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) .
- ¹³C NMR : Carbonyl (δ ~170 ppm), imine (δ ~160 ppm), and aromatic carbons (δ 110–150 ppm) .
- UV-Vis : π→π* transitions in the benzylidene moiety (λmax ~350 nm) .
Q. What computational methods are used to predict molecular properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is employed to calculate:
- Molecular electrostatic potential (MEP) for reactive site identification.
- HOMO-LUMO gaps (~4.5 eV) to assess electronic stability .
- Comparison of experimental vs. theoretical NMR/IR data to validate tautomeric forms (e.g., keto-enol equilibria) .
Advanced Research Questions
Q. How are crystallographic challenges addressed for this compound?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction (Cu-Kα or Mo-Kα radiation) at low temperatures (100 K) to minimize disorder .
- Refinement : SHELXL (for small molecules) or WinGX (for GUI-driven refinement) resolves anisotropic displacement parameters. Hydrogen bonding networks are analyzed using Mercury or OLEX2 .
- Disorder Handling : Partial occupancy refinement for flexible groups (e.g., ethyl or methoxy substituents) .
- Data Table :
| Space Group | Z | R-factor | Hydrogen Bonds (Å) | Reference |
|---|---|---|---|---|
| P 1 | 2 | 0.042 | O-H⋯O (2.65) |
Q. How do reaction conditions influence tautomerism in thiazolidinone derivatives?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF) stabilize the enol form, while protic solvents (ethanol) favor the keto tautomer .
- pH Dependence : Acidic conditions promote protonation of the imine nitrogen, shifting equilibrium toward the thione form .
- Spectroscopic Tracking : Variable-temperature NMR (VT-NMR) monitors tautomeric ratios (e.g., 85:15 keto:enol at 298 K) .
Q. What strategies resolve discrepancies between experimental and computational data?
- Methodological Answer :
- Basis Set Optimization : Including diffuse functions (6-311++G(d,p)) improves agreement for electron-deficient moieties .
- Solvent Corrections : PCM (Polarizable Continuum Model) adjustments account for solvent effects on NMR chemical shifts (RMSD < 0.3 ppm) .
- Dynamic Effects : Molecular dynamics simulations explain conformational flexibility not captured in static DFT models .
Q. How are hydrogen bonding patterns analyzed in crystal packing?
- Methodological Answer : Graph set analysis (Etter’s notation) classifies motifs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
